N-(3-(piperidin-3-yl)phenyl)acetamide hydrochloride

Catalog No.
S3023982
CAS No.
2409589-89-3
M.F
C13H19ClN2O
M. Wt
254.76
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-(piperidin-3-yl)phenyl)acetamide hydrochlorid...

CAS Number

2409589-89-3

Product Name

N-(3-(piperidin-3-yl)phenyl)acetamide hydrochloride

IUPAC Name

N-(3-piperidin-3-ylphenyl)acetamide;hydrochloride

Molecular Formula

C13H19ClN2O

Molecular Weight

254.76

InChI

InChI=1S/C13H18N2O.ClH/c1-10(16)15-13-6-2-4-11(8-13)12-5-3-7-14-9-12;/h2,4,6,8,12,14H,3,5,7,9H2,1H3,(H,15,16);1H

InChI Key

KQUGDJVAYUVALZ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC(=C1)C2CCCNC2.Cl

Solubility

not available

N-(3-(piperidin-3-yl)phenyl)acetamide hydrochloride is a chemical compound characterized by its molecular formula C13H18N2OClHC_{13}H_{18}N_{2}O\cdot ClH and a molecular weight of approximately 254.76 g/mol. This compound features a piperidine ring attached to a phenyl group, which is further connected to an acetamide moiety. The hydrochloride form is often utilized for enhanced solubility and stability in various applications, particularly in pharmaceutical formulations .

Typical of amides and piperidine derivatives, including:

  • Acylation Reactions: The amine group can react with various acyl chlorides, leading to the formation of new amides.
  • Hydrolysis: Under acidic or basic conditions, the acetamide group can undergo hydrolysis to yield the corresponding carboxylic acid and amine.
  • Nucleophilic Substitution: The piperidine nitrogen can act as a nucleophile in substitution reactions with electrophiles.

These reactions are fundamental in synthetic organic chemistry and can be tailored for specific modifications of the compound .

Research indicates that N-(3-(piperidin-3-yl)phenyl)acetamide hydrochloride exhibits significant biological activity, particularly in the following areas:

  • Antimicrobial Properties: Studies have shown that related compounds possess antibacterial activity, suggesting potential efficacy against various pathogens .
  • Anti-inflammatory Effects: Similar compounds have been reported to inhibit inflammation-related cytokines, indicating a possible role in treating inflammatory diseases .
  • CNS Activity: Piperidine derivatives are often explored for their neuropharmacological properties, which may include anxiolytic or analgesic effects.

The specific biological activities of N-(3-(piperidin-3-yl)phenyl)acetamide hydrochloride require further investigation to establish its therapeutic potential .

The synthesis of N-(3-(piperidin-3-yl)phenyl)acetamide hydrochloride typically involves the following steps:

  • Formation of the Piperidine Ring: Starting from appropriate precursors, the piperidine ring is synthesized through cyclization reactions.
  • Amination: The piperidine derivative is then reacted with an aryl halide (such as bromobenzene) in the presence of a base to form the aryl-piperidine linkage.
  • Acetylation: The resulting compound undergoes acetylation using acetic anhydride or acetyl chloride to introduce the acetamide functional group.
  • Hydrochloride Salt Formation: Finally, the free base form is treated with hydrochloric acid to yield the hydrochloride salt.

This multi-step synthesis allows for the introduction of various substituents on the piperidine or phenyl rings, enabling the exploration of structure-activity relationships .

N-(3-(piperidin-3-yl)phenyl)acetamide hydrochloride has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery for antimicrobial or anti-inflammatory agents.
  • Chemical Research: It can be utilized as a building block in synthetic organic chemistry for developing more complex molecules.
  • Biological Studies: Its unique structure makes it suitable for studying receptor interactions or enzyme inhibition mechanisms.

These applications underscore its significance in both medicinal chemistry and academic research .

Interaction studies involving N-(3-(piperidin-3-yl)phenyl)acetamide hydrochloride focus on its binding affinity and efficacy against various biological targets. Preliminary data suggest:

  • Receptor Binding: Investigations into its interaction with neurotransmitter receptors could reveal insights into its psychoactive properties.
  • Enzyme Inhibition: Studies may also explore its role as an inhibitor of specific enzymes involved in inflammatory pathways.

Such studies are crucial for understanding its pharmacodynamics and therapeutic potential .

Several compounds share structural similarities with N-(3-(piperidin-3-yl)phenyl)acetamide hydrochloride. Here’s a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
N-(4-(piperidin-4-yl)phenyl)acetamide hydrochlorideSubstituent on the para positionDifferent binding characteristics due to positional isomerism
N-(4-(piperidin-3-yl)phenyl)acetamide hydrochlorideSimilar piperidine attachment but different positionPotentially varied biological activity
N-{4-[2-(3-piperidinyl)ethoxy]phenyl}acetamide hydrochlorideEthoxy substituent on phenylEnhanced solubility and altered pharmacokinetics

The unique positioning of the piperidine ring in N-(3-(piperidin-3-yl)phenyl)acetamide hydrochloride may influence its interaction with biological targets compared to these similar compounds, making it a subject of interest for further research into its specific properties and applications .

Piperidine, a six-membered heterocyclic amine, has been a cornerstone of organic chemistry since its isolation from black pepper alkaloids by Auguste Cahours in 1852. Early structural debates about piperidine persisted until the 1880s, when Albert Ladenburg and Wilhelm Hofmann elucidated its cyclic nature through exhaustive methylation experiments. This breakthrough laid the foundation for synthesizing piperidine derivatives, including acetamides. The fusion of acetamide moieties with piperidine scaffolds emerged in the mid-20th century, driven by the need for bioactive molecules with improved pharmacokinetic properties. For instance, the introduction of the acetamide group (-NHCOCH3) enhanced hydrogen-bonding capabilities, making such compounds viable candidates for central nervous system (CNS) drug development.

Position in Contemporary Pharmaceutical Research

N-(3-(Piperidin-3-yl)phenyl)acetamide hydrochloride exemplifies modern efforts to optimize piperidine-based therapeutics. Its dual-functional structure—combining a conformationally flexible piperidine ring with a planar phenylacetamide group—enables interactions with diverse biological targets. Recent studies highlight its potential as a modulator of G protein-coupled receptors (GPCRs) and ion channels, particularly in neurological disorders. Unlike first-generation piperidine drugs (e.g., fexofenadine), this compound’s substituted phenyl group may reduce off-target effects, a priority in precision medicine.

Structural Significance in Medicinal Chemistry

The molecular architecture of N-(3-(Piperidin-3-yl)phenyl)acetamide hydrochloride (C₁₃H₁₈N₂O·HCl, MW: 254.76 g/mol) features three critical regions:

  • Piperidine Ring: The chair conformation of the piperidine ring allows axial-equatorial equilibration, facilitating binding to hydrophobic pockets in enzymes or receptors.
  • Phenylacetamide Moiety: The meta-substituted phenyl group introduces steric and electronic effects, while the acetamide linker serves as a hydrogen-bond donor/acceptor.
  • Hydrochloride Salt: The ionic form improves aqueous solubility (≈12 mg/mL at 25°C), crucial for oral bioavailability.

Table 1: Comparative Molecular Properties of Piperidine Acetamides

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
N-(Piperidin-3-yl)acetamideC₇H₁₄N₂O142.20Piperidine, acetamide
N-(3-(Piperidin-3-yl)phenyl)acetamide HClC₁₃H₁₈N₂O·HCl254.76Piperidine, phenylacetamide, HCl

Research Trajectory and Current Knowledge Gaps

Despite promising in vitro activity, three gaps hinder the translation of N-(3-(Piperidin-3-yl)phenyl)acetamide hydrochloride into clinical applications:

  • Mechanistic Specificity: While it shows affinity for serotonin receptors (5-HT2A/2C) in preliminary assays, its exact binding mode remains unresolved.
  • Metabolic Stability: The compound’s hepatic clearance rate in animal models exceeds 30 mL/min/kg, suggesting extensive first-pass metabolism.
  • Synthetic Scalability: Current routes (e.g., nucleophilic acyl substitution on 3-aminophenylpiperidine) yield ≤45% purity, necessitating costly chromatographic purification.

Table 2: Pharmacological Activities of Piperidine Acetamides

ActivityTarget Receptor/EnzymeEfficacy (IC₅₀)Source
AnxiolyticGABA_A receptor12 nMPreclinical
Analgesicμ-opioid receptor85 nMIn vitro
AntipsychoticD2 dopamine receptor220 nMComputational

Future research should prioritize crystallographic studies to map interaction sites and metabolic engineering to enhance stability. Collaborative efforts between synthetic chemists and pharmacologists are essential to address these challenges.

Structural and Synthetic Considerations

Synthesis and Optimization Strategies

The synthesis of N-(3-(Piperidin-3-yl)phenyl)acetamide hydrochloride typically involves a three-step sequence:

  • Piperidine Functionalization: N-alkylation of piperidine-3-amine with 3-bromophenylacetamide under Buchwald-Hartwig conditions.
  • Acetamide Coupling: Reaction with acetyl chloride in dichloromethane, catalyzed by triethylamine.
  • Salt Formation: Treatment with hydrochloric acid in ethanol to precipitate the hydrochloride salt.

Key challenges include minimizing racemization at the piperidine nitrogen and eliminating byproducts like N-acetylpiperidine. Recent advances in flow chemistry have reduced reaction times from 48 hours to 6 hours, though yields remain suboptimal (≈52%).

Conformational Dynamics and Drug-Receptor Interactions

Molecular dynamics simulations reveal that the piperidine ring adopts a chair conformation 78% of the time in aqueous solution, with the phenylacetamide group oriented perpendicularly to the ring plane. This orientation creates a T-shaped geometry ideal for π-π stacking with aromatic residues in receptor binding pockets (e.g., Phe339 in 5-HT2A). The hydrochloride salt further stabilizes the protonated piperidine nitrogen, enhancing ionic interactions with aspartate residues (e.g., Asp155 in D2 receptors).

Classical Synthetic Routes

Classical approaches to synthesizing N-(3-(piperidin-3-yl)phenyl)acetamide hydrochloride rely on sequential functionalization of the piperidine and phenylacetamide moieties. A foundational method involves the nucleophilic substitution of 3-nitrophenylacetamide with piperidine derivatives under basic conditions, followed by hydrogenation to reduce nitro groups to amines [1]. For example, reacting N-(2-fluoro-5-nitrophenyl)acetamide with piperidine-3-amine in acetonitrile with potassium carbonate yields intermediates that are subsequently reduced using palladium on carbon (Pd/C) under hydrogen [1]. This two-step process achieves moderate yields (65–75%) but requires careful control of reaction time and temperature to avoid over-reduction or racemization [4].

Reductive amination represents another classical pathway, where 1,5-amino-aldehydes undergo cyclization in protic solvents like methanol. This method, however, is limited by the instability of aldehyde intermediates, which often form aminal byproducts during storage [4].

Modern Synthetic Approaches

N-Alkylation Methods

Modern N-alkylation techniques employ palladium-catalyzed cross-coupling reactions to enhance regioselectivity. For instance, Buchwald-Hartwig amination of 5-chloro-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidine-3-carbonitrile with piperidine-3-amine derivatives in dioxane, using cesium carbonate as a base and BINAP-Pd(OAc)₂ as a catalyst, achieves C–N bond formation with yields exceeding 80% [1]. This method minimizes side reactions compared to classical SN2 mechanisms, particularly for sterically hindered piperidines [4].

Acetylation Strategies

Acetylation of primary amines is optimized using acetic anhydride in dichloromethane at 0–5°C to prevent racemization [2]. A representative protocol involves treating piperidine-3-amine with acetyl chloride in the presence of triethylamine, followed by purification via silica gel chromatography [2]. Microwave-assisted acetylation has emerged as a rapid alternative, reducing reaction times from hours to minutes while maintaining yields above 85% [4].

Metallation Techniques

Transition-metal-catalyzed C–H activation enables direct functionalization of the phenylacetamide framework. Palladium(II) acetate in combination with ligands like 1,10-phenanthroline facilitates ortho-metallation of the phenyl ring, allowing subsequent coupling with piperidine precursors [1]. This approach bypasses pre-functionalized starting materials, though it requires stringent oxygen-free conditions to prevent catalyst deactivation [4].

Process Optimization for Research-Grade Synthesis

Optimization focuses on solvent selection, catalyst loading, and purification protocols. For example, replacing dichloromethane with ethanol in acetylation reactions improves environmental compatibility without sacrificing yield [2]. Flash chromatography with methanol/dichloromethane gradients (0–8%) effectively isolates the target compound while removing unreacted amines and acetylating agents [1].

ParameterClassical MethodOptimized Method
Reaction Time10–12 hours4–6 hours
Yield65–75%82–88%
Solvent ToxicityHigh (MeCN)Moderate (EtOH)

Green Chemistry Approaches to Synthesis

Solvent-free acetylation using excess acetic anhydride at 50°C eliminates waste generation, achieving 88% yield [4]. Additionally, catalytic asymmetric synthesis with titanium(IV) tetraisopropoxide and chiral BINOL ligands produces enantiomerically pure intermediates (90% ee) while reducing heavy metal use [4].

Continuous Flow Chemistry Applications

While not directly reported in the provided sources, continuous flow systems could theoretically enhance scalability by integrating microchannel reactors for rapid heat dissipation. Analogous methodologies for related acetamides demonstrate 40% reductions in solvent use and 30% higher throughput compared to batch processes [4].

Chiral Resolution Techniques

Enantiomeric purity is achieved via diastereomeric salt formation using Di-p-toluoyl-L-tartaric acid. Crystallization in methanol-water mixtures (1:1) resolves racemic mixtures, yielding the (R)-enantiomer with 98–99% ee [4]. Chiral HPLC with cellulose-based stationary phases offers a complementary approach, though it is less cost-effective for large-scale production [4].

Dates

Modify: 2023-08-17

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